9-Octyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole 9-Octyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
Brand Name: Vulcanchem
CAS No.: 793681-93-3
VCID: VC5406268
InChI: InChI=1S/C26H36BNO2/c1-6-7-8-9-10-13-18-28-23-15-12-11-14-21(23)22-17-16-20(19-24(22)28)27-29-25(2,3)26(4,5)30-27/h11-12,14-17,19H,6-10,13,18H2,1-5H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=CC=CC=C4N3CCCCCCCC
Molecular Formula: C26H36BNO2
Molecular Weight: 405.39

9-Octyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole

CAS No.: 793681-93-3

Cat. No.: VC5406268

Molecular Formula: C26H36BNO2

Molecular Weight: 405.39

* For research use only. Not for human or veterinary use.

9-Octyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole - 793681-93-3

Specification

CAS No. 793681-93-3
Molecular Formula C26H36BNO2
Molecular Weight 405.39
IUPAC Name 9-octyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole
Standard InChI InChI=1S/C26H36BNO2/c1-6-7-8-9-10-13-18-28-23-15-12-11-14-21(23)22-17-16-20(19-24(22)28)27-29-25(2,3)26(4,5)30-27/h11-12,14-17,19H,6-10,13,18H2,1-5H3
Standard InChI Key ALUCVCBSXNYMAM-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=CC=CC=C4N3CCCCCCCC

Introduction

Synthesis and Structural Features

Synthetic Pathways

The synthesis of 9-octyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole typically involves multi-step reactions. A representative method begins with the alkylation of carbazole using 1-bromooctane to introduce the octyl chain at the nitrogen position . Subsequent borylation at the 2-position employs Miyaura borylation conditions, where a palladium catalyst facilitates the coupling of bis(pinacolato)diboron with the brominated intermediate . Key steps include:

  • Step 1: Alkylation of carbazole with 1-bromooctane in dimethylformamide (DMF) at 80°C for 12 hours, yielding 9-octylcarbazole .

  • Step 2: Bromination at the 2-position using N-bromosuccinimide (NBS) under radical-initiated conditions .

  • Step 3: Miyaura borylation with bis(pinacolato)diboron, catalyzed by Pd(dppf)Cl₂ in the presence of potassium acetate, achieving yields up to 82% .

Structural Characterization

The compound’s structure is confirmed via nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). The ¹H NMR spectrum displays characteristic signals for the octyl chain (δ 0.88–1.80 ppm) and aromatic protons (δ 7.20–8.10 ppm). The ¹¹B NMR reveals a singlet near δ 30 ppm, indicative of the tetracoordinated boron atom . X-ray crystallography further validates the planar carbazole core and the distorted tetrahedral geometry around boron.

PropertyValue
Molecular FormulaC₂₆H₃₆BNO₂
Molecular Weight405.38 g/mol
CAS Number793681-93-3
Melting PointNot reported
SolubilityLimited data; soluble in THF, DCM

Physical and Chemical Properties

Thermal Stability

The octyl chain enhances solubility in organic solvents, while the boron moiety contributes to thermal stability. Thermogravimetric analysis (TGA) shows decomposition onset above 250°C, making it suitable for high-temperature applications in electronics .

Electronic Properties

The carbazole unit provides a rigid π-conjugated system, while the boronate ester acts as an electron-deficient group. Electrochemical studies reveal a highest occupied molecular orbital (HOMO) energy of -5.3 eV and a lowest unoccupied molecular orbital (LUMO) of -2.7 eV, facilitating charge transport in optoelectronic devices .

Applications in Advanced Materials

Organic Light-Emitting Diodes (OLEDs)

The compound serves as a host material in phosphorescent OLEDs, where its high triplet energy (2.8 eV) prevents energy back-transfer from dopants. Devices incorporating this material achieve external quantum efficiencies (EQEs) exceeding 15% .

Organic Photovoltaics (OPVs)

In bulk heterojunction solar cells, 9-octyl-2-(pinacolboronyl)-carbazole improves hole mobility when blended with PC₇₁BM. Power conversion efficiencies (PCEs) of 8.2% have been reported, attributed to optimized phase separation and reduced recombination .

Fluorescent Probes

Functionalization with hydrophilic groups enables its use as a fluorescent tag for cellular imaging. The boronate ester reacts with peroxynitrite (ONOO⁻), producing a turn-on fluorescence response detectable at 520 nm .

Recent Research Developments

Enhanced Synthetic Routes

Recent advances utilize micellar catalysis in water, reducing palladium loading to 0.5 mol% and improving atom economy. This green chemistry approach achieves yields of 89% while minimizing waste .

Biomedical Applications

Functionalized derivatives demonstrate antitumor activity against HeLa cells (IC₅₀ = 12 μM) by inhibiting tubulin polymerization. Conjugation with folate ligands enhances tumor targeting in vivo .

Sensor Technologies

Incorporation into metal-organic frameworks (MOFs) enables selective detection of Hg²⁺ ions via fluorescence quenching. The limit of detection (LOD) reaches 0.1 nM, surpassing EPA guidelines for water safety .

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